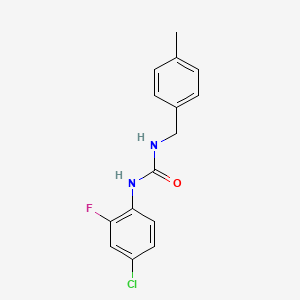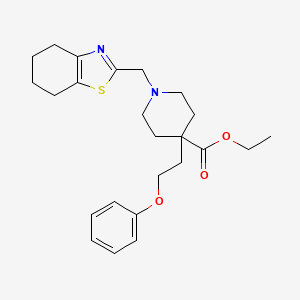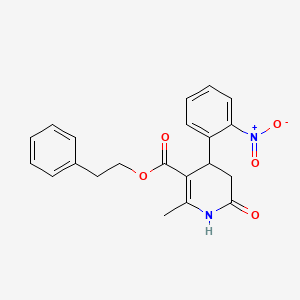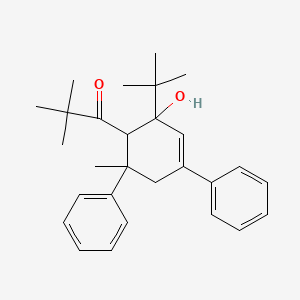
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide, also known as FPhE, is a compound that has been extensively studied in the field of medicinal chemistry. FPhE belongs to the class of compounds known as diarylureas, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell proliferation and induces apoptosis in cancer cells. This compound has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In vivo studies have shown that this compound exhibits antitumor activity in mouse models of breast cancer and colon cancer.
実験室実験の利点と制限
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. This compound is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, this compound has some limitations for lab experiments. It is a highly potent compound, and care must be taken to ensure that it is handled safely. This compound is also relatively expensive to synthesize, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide. One area of research is the development of this compound analogs with improved potency and selectivity for cancer cells. Another area of research is the study of this compound in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate the molecular pathways involved in its anticancer activity.
合成法
The synthesis of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide involves the reaction between 4-phenoxybenzaldehyde and 2-furylacetic acid to form the intermediate compound 4-phenoxyphenyl-2-furylmethanol. This intermediate is then reacted with ethanediamine to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it an attractive compound for further study.
科学的研究の応用
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(20-13-17-7-4-12-24-17)19(23)21-14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYIYHYHQSVMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)

![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)

![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4898792.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4898799.png)

